![molecular formula C15H18N2O4 B556939 (R)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid CAS No. 501015-21-0](/img/structure/B556939.png)
(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid
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Overview
Description
The compound “®-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid” is an amino acid derivative. It contains a tert-butoxycarbonyl (Boc) group, which is a common protecting group used in organic synthesis, particularly for the protection of amines . The compound also contains a cyanophenyl group, which is a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with a cyanide (-CN) group attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the Boc group, the cyanophenyl group, and the carboxylic acid group. The Boc group would add steric bulk to the molecule, which could influence its reactivity .Chemical Reactions Analysis
The Boc group in the compound can be removed under acidic conditions, revealing the amine group . The cyanophenyl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific groups present in the molecule. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar .Scientific Research Applications
Neutron Capture Therapy
Compounds containing boronic acids and esters, similar to the structure of Boc-®-3-Amino-3-(3-cyano-phenyl)-propionic acid, are explored for their potential as boron carriers in neutron capture therapy . This therapy is a type of cancer treatment that targets tumor cells with non-toxic boron compounds, which become highly toxic when irradiated with neutrons.
Material Science
The tert-butoxycarbonyl group’s reactivity is of interest in material science. It can be used to modify the surface properties of materials, potentially leading to the development of new materials with specific characteristics, such as increased hydrophobicity or altered electronic properties .
Future Directions
properties
IUPAC Name |
(3R)-3-(3-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(8-13(18)19)11-6-4-5-10(7-11)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPUAVCHVGCBGN-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC(=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC(=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375878 |
Source
|
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid | |
CAS RN |
501015-21-0 |
Source
|
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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